N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O3S/c15-14(16)22-12-6-4-10(5-7-12)17-13(19)9-2-1-3-11(8-9)18(20)21/h1-8,14H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVFPDJTLMYOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the difluoromethylsulfanyl intermediate: This step involves the reaction of a suitable precursor with difluoromethylthiolating agents under controlled conditions.
Coupling with a phenyl ring: The intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.
Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: Finally, the nitro-substituted phenyl compound is reacted with an appropriate amine to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitro group at the 3-position of the benzamide ring strongly activates the aromatic system for electrophilic substitution but also facilitates nucleophilic aromatic substitution (NAS) under specific conditions. Studies on structurally related nitrobenzamides indicate that the electron-withdrawing nitro group directs incoming nucleophiles to the meta and para positions relative to itself .
Key Observations:
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Thiolate displacement : The difluoromethylthio (–SCF₂H) group undergoes nucleophilic substitution with alkoxide or amine nucleophiles under basic conditions, forming new C–S or C–N bonds.
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Nitro group reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine (–NH₂), altering electronic properties and biological activity .
Redox Reactions
The nitro group participates in redox reactions, while the difluoromethylthio moiety exhibits moderate oxidative stability.
Experimental Data:
Amide Bond Reactivity
The amide linkage undergoes hydrolysis under acidic or basic conditions, producing carboxylic acid and aniline derivatives. Computational studies on analogous compounds suggest the reaction proceeds via a tetrahedral intermediate .
Hydrolysis Kinetics (pH 7.4,
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that derivatives of nitrobenzamide compounds, including N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide, exhibit notable antimicrobial activity. For instance, studies have shown that related compounds possess bactericidal effects against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . The presence of the nitro group is crucial for the antimicrobial efficacy, making these compounds valuable in developing new antibiotics.
Antitubercular Activity
The compound has potential as an antitubercular agent. In vitro studies have demonstrated that nitrobenzamide derivatives can inhibit Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating their effectiveness against resistant strains . This suggests a promising avenue for further exploration in treating tuberculosis.
Cancer Research
The compound's structural characteristics position it as a candidate for cancer therapeutics. Similar nitrobenzamide derivatives have been studied for their ability to inhibit specific enzymes involved in cancer cell proliferation. The modulation of such pathways could lead to the development of novel anticancer agents .
Biochemical Applications
Biochemical Probes
this compound can serve as a biochemical probe to study various biological processes. Its ability to interact with specific biological targets allows researchers to investigate mechanisms underlying disease states and cellular functions .
Enzyme Inhibition Studies
The compound has been evaluated for its potential to inhibit enzymes critical in metabolic pathways. For example, studies on related compounds indicate their role as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is essential for the proliferation of certain pathogens .
Material Science
Development of Functional Materials
In materials science, this compound can be utilized in the synthesis of functional polymers or coatings with specific properties. Its unique chemical structure may impart desirable characteristics such as increased thermal stability or enhanced chemical resistance, making it suitable for industrial applications .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide and related benzamide derivatives:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
*Molecular weights are approximate, calculated from empirical formulas.
Key Comparative Insights:
Fluorine Effects: The difluoromethylsulfanyl (SCHF₂) group in the target compound enhances lipophilicity and oxidative stability compared to non-fluorinated thioether analogs. In contrast, 3-(difluoromethoxy)-N-phenylbenzamide (evidence 10) uses a difluoromethoxy (OCHF₂) group, which similarly improves metabolic stability but offers weaker hydrogen-bonding capacity than sulfanyl groups .
Nitro Group Influence: The 3-nitrobenzoyl moiety in the target compound introduces strong electron-withdrawing effects, likely increasing electrophilicity and reactivity in nucleophilic aromatic substitution or redox reactions. This aligns with evidence 4, where nitro groups in benzamides are exploited for derivatization and analytical applications .
Sulfur vs. Sulfonamide Functionality :
- The difluoromethylsulfanyl group differs from sulfonamides (e.g., evidence 5’s antibacterial compound) by replacing the sulfonamide’s NH with CHF₂. This substitution may reduce hydrogen-bonding interactions but improve membrane permeability due to increased hydrophobicity .
Agrochemical vs. Pharmaceutical Potential: While the target compound’s exact use is unclear, structural parallels to cyprofuram (evidence 3) and flutolanil (trifluoromethyl benzamide, evidence 3) suggest possible agrochemical applications. Fluorine and sulfur atoms are common in fungicides and herbicides for their stability and target specificity .
Research Findings and Implications
- Metabolic Stability : Fluorinated groups (SCHF₂, OCHF₂) in benzamides are associated with prolonged half-lives due to resistance to cytochrome P450-mediated oxidation .
- Bioactivity Trends : Sulfur-containing benzamides (e.g., sulfonamides, sulfanyl derivatives) often target enzymes like carbonic anhydrase or dihydrofolate reductase, while nitro groups may act as prodrug triggers or redox-active moieties .
- Structural Diversity : The positioning of substituents (e.g., para vs. meta nitro) significantly impacts binding affinity. For example, evidence 4’s 4-nitro-N-(3-nitrophenyl)benzamide exhibits distinct crystallographic packing compared to the target compound’s para-substituted design .
Biological Activity
N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a nitro group and a difluoromethylthio substituent, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound's activity is believed to be linked to its ability to induce apoptosis in cancer cells through the activation of caspases. Specifically, studies have shown that it activates caspases 3, 8, and 9, leading to programmed cell death in malignant cells .
- Efficacy : In vitro tests have demonstrated that this compound has an effective concentration (EC50) lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as a more potent anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity.
- Bacterial Inhibition : The compound has been tested against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Results indicate minimum inhibitory concentrations (MIC) in the range of 0.62 µg/mL to 0.69 µg/mL, demonstrating strong bactericidal effects .
- Fungal Activity : Preliminary studies suggest potential antifungal activity as well, although further research is needed to confirm these findings.
Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of this compound on the MCF-7 breast cancer cell line. The compound exhibited an EC50 value significantly lower than that of doxorubicin, with detailed analysis revealing that it inhibits key signaling pathways involved in cell proliferation .
Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and various protein targets. The results indicated strong binding affinity to proteins involved in cancer progression, suggesting that this compound could serve as a lead for further drug development .
Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
